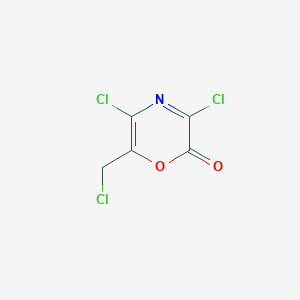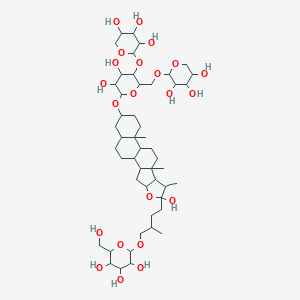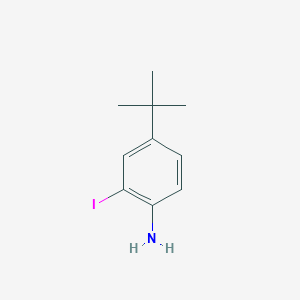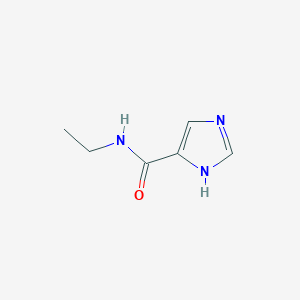![molecular formula C21H30N4O7 B144010 [(2R,3R,4S,5R)-4-(2,2-dimethylpropanoyloxy)-3-hydroxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl 2,2-dimethylpropanoate CAS No. 137057-71-7](/img/structure/B144010.png)
[(2R,3R,4S,5R)-4-(2,2-dimethylpropanoyloxy)-3-hydroxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl 2,2-dimethylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2R,3R,4S,5R)-4-(2,2-dimethylpropanoyloxy)-3-hydroxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl 2,2-dimethylpropanoate, also known as DMPO, is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and biotechnology. DMPO is a prodrug, which means it undergoes a chemical reaction in the body to produce an active form that has a specific biological effect.
Mécanisme D'action
The mechanism of action of [(2R,3R,4S,5R)-4-(2,2-dimethylpropanoyloxy)-3-hydroxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl 2,2-dimethylpropanoate is complex and varies depending on the specific biological system it is interacting with. In general, [(2R,3R,4S,5R)-4-(2,2-dimethylpropanoyloxy)-3-hydroxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl 2,2-dimethylpropanoate acts by modulating the activity of various enzymes and signaling pathways in the body, leading to changes in gene expression, protein synthesis, and cellular function. [(2R,3R,4S,5R)-4-(2,2-dimethylpropanoyloxy)-3-hydroxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl 2,2-dimethylpropanoate has been shown to interact with a variety of molecular targets, including DNA, RNA, and proteins, through a variety of mechanisms, including hydrogen bonding, electrostatic interactions, and hydrophobic interactions.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of [(2R,3R,4S,5R)-4-(2,2-dimethylpropanoyloxy)-3-hydroxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl 2,2-dimethylpropanoate are diverse and depend on the specific biological system it is interacting with. In general, [(2R,3R,4S,5R)-4-(2,2-dimethylpropanoyloxy)-3-hydroxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl 2,2-dimethylpropanoate has been shown to have antioxidant properties, protecting cells from oxidative stress and inflammation. [(2R,3R,4S,5R)-4-(2,2-dimethylpropanoyloxy)-3-hydroxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl 2,2-dimethylpropanoate has also been shown to modulate the immune system, enhancing the activity of immune cells and reducing inflammation. In addition, [(2R,3R,4S,5R)-4-(2,2-dimethylpropanoyloxy)-3-hydroxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl 2,2-dimethylpropanoate has been shown to have anti-tumor properties, inhibiting the growth and proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
[(2R,3R,4S,5R)-4-(2,2-dimethylpropanoyloxy)-3-hydroxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl 2,2-dimethylpropanoate has several advantages for use in laboratory experiments. It is stable under a wide range of conditions and can be easily synthesized in large quantities. In addition, [(2R,3R,4S,5R)-4-(2,2-dimethylpropanoyloxy)-3-hydroxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl 2,2-dimethylpropanoate is relatively non-toxic and has low side effects, making it a safe and effective tool for studying biological systems. However, [(2R,3R,4S,5R)-4-(2,2-dimethylpropanoyloxy)-3-hydroxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl 2,2-dimethylpropanoate also has some limitations, including its relatively high cost and the need for specialized equipment and expertise to synthesize and use it effectively.
Orientations Futures
There are several future directions for research on [(2R,3R,4S,5R)-4-(2,2-dimethylpropanoyloxy)-3-hydroxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl 2,2-dimethylpropanoate. One area of focus is the development of new synthesis methods that are more efficient and cost-effective. Another area of focus is the identification of new molecular targets for [(2R,3R,4S,5R)-4-(2,2-dimethylpropanoyloxy)-3-hydroxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl 2,2-dimethylpropanoate, which could lead to the development of new drugs and therapies for a variety of diseases. In addition, there is a need for more research on the safety and efficacy of [(2R,3R,4S,5R)-4-(2,2-dimethylpropanoyloxy)-3-hydroxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl 2,2-dimethylpropanoate in humans, particularly in the context of clinical trials. Finally, there is a need for more research on the potential environmental impacts of [(2R,3R,4S,5R)-4-(2,2-dimethylpropanoyloxy)-3-hydroxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl 2,2-dimethylpropanoate, particularly on plant growth and soil health.
Méthodes De Synthèse
[(2R,3R,4S,5R)-4-(2,2-dimethylpropanoyloxy)-3-hydroxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl 2,2-dimethylpropanoate can be synthesized through a multi-step process that involves the use of various reagents and catalysts. The first step involves the protection of the hydroxyl group on the ribose ring using a dimethylpropanoate group. This is followed by the selective protection of the purine base using a dimethylsilyl group. The protected nucleoside is then subjected to a series of reactions, including deprotection, oxidation, and esterification, to produce the final product.
Applications De Recherche Scientifique
[(2R,3R,4S,5R)-4-(2,2-dimethylpropanoyloxy)-3-hydroxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl 2,2-dimethylpropanoate has been extensively studied for its potential applications in various scientific fields. In medicine, [(2R,3R,4S,5R)-4-(2,2-dimethylpropanoyloxy)-3-hydroxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl 2,2-dimethylpropanoate has been shown to have anti-inflammatory, antioxidant, and antiviral properties, making it a promising candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and viral infections. In agriculture, [(2R,3R,4S,5R)-4-(2,2-dimethylpropanoyloxy)-3-hydroxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl 2,2-dimethylpropanoate has been used as a plant growth regulator, enhancing the growth and yield of crops. In biotechnology, [(2R,3R,4S,5R)-4-(2,2-dimethylpropanoyloxy)-3-hydroxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl 2,2-dimethylpropanoate has been used as a tool for studying the structure and function of nucleic acids and proteins.
Propriétés
Numéro CAS |
137057-71-7 |
|---|---|
Nom du produit |
[(2R,3R,4S,5R)-4-(2,2-dimethylpropanoyloxy)-3-hydroxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl 2,2-dimethylpropanoate |
Formule moléculaire |
C21H30N4O7 |
Poids moléculaire |
450.5 g/mol |
Nom IUPAC |
[(2R,3R,4S,5R)-4-(2,2-dimethylpropanoyloxy)-3-hydroxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C21H30N4O7/c1-20(2,3)18(27)30-8-11-13(26)14(32-19(28)21(4,5)6)17(31-11)25-10-24-12-15(25)22-9-23-16(12)29-7/h9-11,13-14,17,26H,8H2,1-7H3/t11-,13-,14+,17-/m1/s1 |
Clé InChI |
ORYGEISWBGGLNE-MBMVNNNZSA-N |
SMILES isomérique |
CC(C)(C)C(=O)OC[C@@H]1[C@H]([C@@H]([C@@H](O1)N2C=NC3=C2N=CN=C3OC)OC(=O)C(C)(C)C)O |
SMILES |
CC(C)(C)C(=O)OCC1C(C(C(O1)N2C=NC3=C2N=CN=C3OC)OC(=O)C(C)(C)C)O |
SMILES canonique |
CC(C)(C)C(=O)OCC1C(C(C(O1)N2C=NC3=C2N=CN=C3OC)OC(=O)C(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-Methyl-2-propanyl)sulfinyl]pyridine 1-oxide](/img/structure/B143930.png)
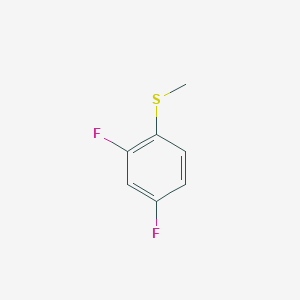
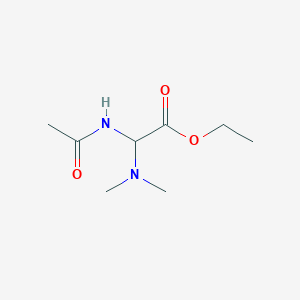
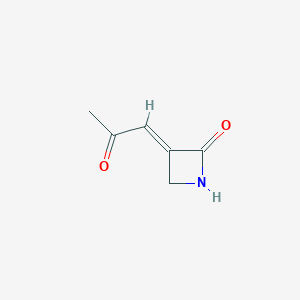
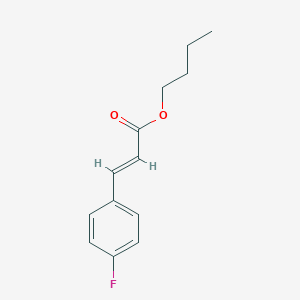
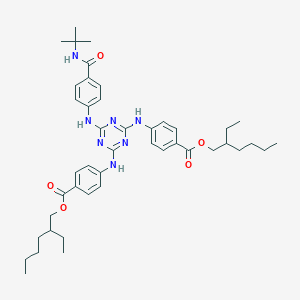
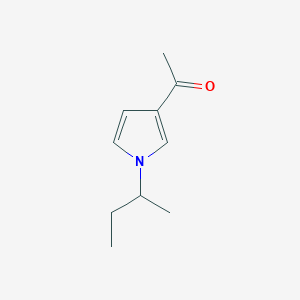
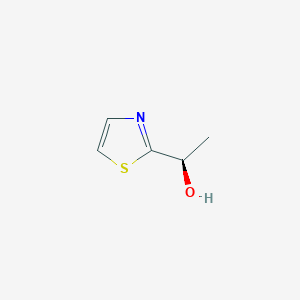
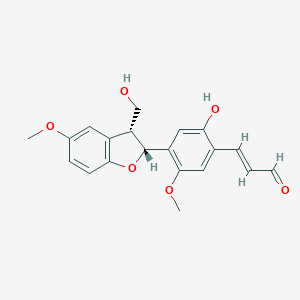
![(3As,6aR)-2-benzyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[c]pyrrole-1,3-dione](/img/structure/B143955.png)
